REACTION_CXSMILES
|
[O-]CC.[Na+].[CH3:5][C:6](=[O:9])[CH2:7][CH3:8].[C:10]([O:17][CH2:18][CH3:19])(=[O:16])[C:11]([O:13]CC)=O>>[O:13]=[C:11]([CH2:5][C:6](=[O:9])[CH2:7][CH3:8])[C:10]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1|
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Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
alcohol
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −5° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned between water (20 mL) and ethyl acetate (70 mL*3)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 ml*3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was used directly in the next step without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |